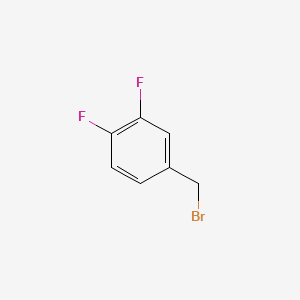
1-(2-Chloro-6-hydroxyphenyl)ethanone
Overview
Description
1-(2-Chloro-6-hydroxyphenyl)ethanone is a chemical compound with the molecular formula C8H7ClO2 and a molecular weight of 170.59 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 1-(2-Chloro-6-hydroxyphenyl)ethanone consists of 8 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . More detailed structural information can be found in the referenced databases .Physical And Chemical Properties Analysis
1-(2-Chloro-6-hydroxyphenyl)ethanone appears as a pale-yellow to brown solid or liquid . It has a molecular weight of 170.6 . More detailed physical and chemical properties are not available in the sources I found .Scientific Research Applications
Synthesis and Characterization
Synthesis Techniques : A study demonstrates the synthesis of 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone and its derivatives, highlighting its potential for generating compounds with significant antimicrobial activities. This synthesis involves refluxing with glacial acetic acid and ZnCl2, followed by various condensation processes (Sherekar, Padole, & Kakade, 2022).
Crystal Structure Analysis : Research on 1-(5-chloro-2-hydroxyphenyl)ethanone (similar to the specified compound) includes detailed crystallographic analysis using techniques like XRD, IR, UV-Vis, and mass spectroscopy. This provides insights into its molecular structure and potential applications in various scientific fields (Majumdar, 2016).
Chemical Reactions and Properties
Antimicrobial Activity : Various derivatives of 1-chloro-4-(p-tolyolxy)benzene and 1-(4-hydrogy phenyl)-ethanone have been studied for their antimicrobial activity. This research suggests potential applications in developing new antimicrobial agents (Dave, Patel, Nimavat, Vyas, & Patel, 2013).
Selective α-Monobromination : A study on the selective α-monobromination of various alkylaryl ketones, including derivatives of 1-(2-hydroxyphenyl)ethanone, shows potential applications in organic synthesis and chemical modification (Ying, 2011).
Biological and Pharmaceutical Applications
Naked-Eye Fluorescent Probe : Research on a BODIPY-based probe starting from 1-(2-Hydroxyphenyl)ethanone demonstrates its application in detecting H2S in biological systems. This indicates potential uses in biomedical research and diagnostics (Fang, Jiang, Sun, & Li, 2019).
Antibacterial Activities : A study on 1-(2-hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone shows its application in testing antibacterial activities, suggesting a role in developing new antibacterial compounds (Inkaya, Eryılmaz, Akdemir, & İdil, 2020).
Safety And Hazards
Safety data sheets suggest that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If ingested, rinse mouth with water and do not induce vomiting . Firefighting measures include the use of dry chemical, carbon dioxide, or alcohol-resistant foam .
properties
IUPAC Name |
1-(2-chloro-6-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c1-5(10)8-6(9)3-2-4-7(8)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSSVKYJPIADHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343949 | |
| Record name | 1-(2-Chloro-6-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-6-hydroxyphenyl)ethanone | |
CAS RN |
55736-04-4 | |
| Record name | 1-(2-Chloro-6-hydroxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)(methyl)amino]phenol](/img/structure/B1349043.png)
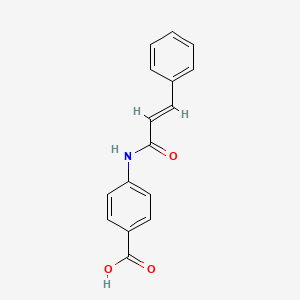

![(4-Cyclohexyl-5-furan-2-yl-4h-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1349047.png)
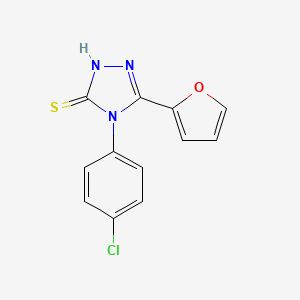
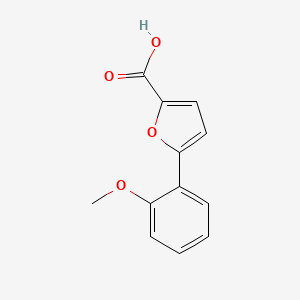
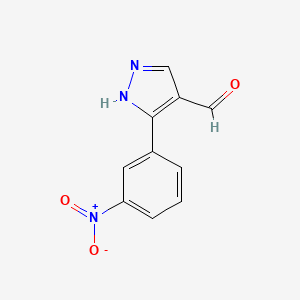
![({[Benzyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B1349064.png)
